3',5'-Dimethoxymaleanilic acid
Description
3',5'-Dimethoxymaleanilic acid is a maleanilic acid derivative characterized by methoxy (-OCH₃) substituents at the 3' and 5' positions of its aromatic ring. Maleanilic acids are synthesized via the reaction of maleic anhydride with aniline derivatives, forming a conjugated dienamide structure.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23g/mol |
IUPAC Name |
(E)-4-(3,5-dimethoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO5/c1-17-9-5-8(6-10(7-9)18-2)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3+ |
InChI Key |
MEOBTNFTCQWRMP-ONEGZZNKSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid groups in 3',5'-Dimethoxymaleanilic acid undergo esterification with alcohols. For example:
-
Reaction with methanol in the presence of H₂SO₄ produces methyl esters.
-
The methoxy groups on the aromatic ring remain intact due to their stability under acidic conditions.
Esterification Example
| Substrate | Reagent | Catalyst | Product |
|---|---|---|---|
| 3',5'-Dimethoxymaleanilic acid | Methanol | H₂SO₄ | Dimethyl 3',5'-dimethoxymaleanilate |
Cyclization Reactions
Intramolecular cyclization is observed under dehydrating conditions:
-
Heating in P₂O₅ or polyphosphoric acid facilitates the formation of quinoline derivatives .
-
The reaction mechanism involves the maleanilic acid’s carboxyl group attacking the aromatic ring, forming a fused heterocyclic system.
Cyclization Conditions
| Condition | Temperature | Product Class |
|---|---|---|
| P₂O₅, 120°C | 6–8 hours | Quinoline-3-carboxylate |
| Polyphosphoric acid | 100°C | Not specified |
Nucleophilic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution at the para positions relative to methoxy groups. Examples include:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups.
-
Sulfonation : Concentrated H₂SO₄ adds sulfonic acid groups.
Substitution Reactions
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para | 3',5'-Dimethoxy-4-nitro-maleanilic acid |
| Sulfonation | H₂SO₄, SO₃ | Para | 3',5'-Dimethoxy-4-sulfo-maleanilic acid |
Radical-Mediated Reactions
The compound participates in radical chain reactions, as inferred from analogous maleanilic acid chemistry :
-
Thiol addition : Thiyl radicals (e.g., from methanethiol) add to the maleanilic acid’s double bond, forming sulfide adducts .
-
Photoreactions : UV light induces cleavage of ether linkages in related systems, though direct data for this compound is limited .
Radical Addition Example
| Radical Source | Product | Conditions |
|---|---|---|
| Methanethiol | 3',5'-Dimethoxy-maleanilic sulfide | UV light, 25°C |
Stability and Degradation
-
Thermal stability : Decomposes above 200°C, forming CO₂ and methoxy-substituted aniline derivatives.
-
Hydrolysis : The maleanilic acid backbone hydrolyzes in strong alkaline conditions to regenerate maleic acid and 3,5-dimethoxyaniline.
Comparison with Similar Compounds
The following analysis compares 3',5'-Dimethoxymaleanilic acid with structurally or functionally related compounds, leveraging the synthesis methodology from the provided evidence () and inferred chemical principles.
Structural Analogues
Key Differences :
- Core Structure: 3',5'-Dimethoxymaleanilic acid features a maleanilic acid backbone, whereas the triazine derivative () contains a heterocyclic triazine ring. The triazine core enables nucleophilic substitution reactions (e.g., with amino acids), while the maleanilic acid structure favors conjugation-driven applications (e.g., UV absorption, bioactivity).
- Substituent Effects : The 3',5'-methoxy groups in the target compound create steric and electronic effects distinct from the 4,6-methoxy positions in the triazine derivative. For example, para-substituted methoxy groups (as in 4-methoxymaleanilic acid) may exhibit higher symmetry and crystallinity compared to meta-substituted analogues.
Physicochemical and Functional Properties
- Solubility : Methoxy groups enhance hydrophilicity in both compound classes. However, the triazine derivatives () may exhibit higher aqueous solubility due to ionic intermediates formed during synthesis.
- Reactivity : The triazine core () is electrophilic at the 2-position, enabling further functionalization. In contrast, the maleanilic acid’s dienamide structure is prone to cycloaddition or hydrolysis under specific conditions.
- Applications :
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3',5'-Dimethoxymaleanilic acid with high purity?
- Methodological Answer : Synthesis typically involves maleanilic acid precursors with selective methoxylation at the 3' and 5' positions. A multi-step approach includes:
- Step 1 : Methoxylation via nucleophilic substitution using methoxide ions under anhydrous conditions (e.g., dimethyl sulfate in alkaline media).
- Step 2 : Purification via recrystallization using ethanol-water mixtures to isolate the dimethoxy-substituted product.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) with UV detection (254 nm) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the solubility profile of 3',5'-Dimethoxymaleanilic acid in polar and non-polar solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in graded series (e.g., hexane, ethyl acetate, methanol, DMSO) at 25°C using gravimetric analysis.
- Data Interpretation : Correlate solubility with solvent polarity indexes (e.g., Hansen solubility parameters) to predict compatibility for reaction design.
- Reference Standards : Compare with structurally analogous compounds like 3,4-Dimethoxycinnamic acid, which shows higher solubility in DMSO than water .
Q. What spectroscopic techniques are optimal for structural confirmation of 3',5'-Dimethoxymaleanilic acid?
- Methodological Answer :
- NMR : Use -NMR (400 MHz, DMSO-d6) to identify methoxy proton signals (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm). -NMR confirms carbonyl (δ 170–175 ppm) and methoxy carbons (δ 55–60 ppm).
- FT-IR : Validate functional groups (e.g., C=O stretch at 1680–1720 cm, O–CH3 at 2830–2950 cm) .
Advanced Research Questions
Q. How can researchers address contradictory data in the thermal stability of dimethoxy-substituted maleanilic acids?
- Methodological Answer :
- Experimental Design : Perform thermogravimetric analysis (TGA) under inert (N2) and oxidative (O2) atmospheres to assess decomposition pathways.
- Data Reconciliation : Compare with literature on analogous compounds (e.g., 3,4-Dimethoxycinnamic acid, which degrades at 200–220°C) and account for substituent effects on resonance stabilization .
Q. What strategies resolve ambiguities in reaction mechanisms involving 3',5'-Dimethoxymaleanilic acid as a ligand or intermediate?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., -methoxy groups) to track bond cleavage/formation via mass spectrometry.
- Computational Modeling : Apply density functional theory (DFT) to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can researchers optimize catalytic systems for regioselective functionalization of 3',5'-Dimethoxymaleanilic acid?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Cu(I)) under varying temperatures and solvents.
- Regioselectivity Analysis : Use X-ray crystallography to determine substitution patterns in products. Reference methods from studies on 3,4-dimethoxybenzene derivatives for benchmarking .
Data Analysis & Reproducibility
Q. What statistical approaches mitigate batch-to-batch variability in synthesizing 3',5'-Dimethoxymaleanilic acid?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, stoichiometry, solvent ratios).
- Quality Control : Implement HPLC-UV/Vis for purity thresholds (>98%) and track lot-specific impurities via LC-MS .
Q. How should researchers validate computational models predicting the bioactivity of 3',5'-Dimethoxymaleanilic acid derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
